Pyridine Nitrogen Basicity: pKa Shift of Approximately 1.28 Log Units vs. Unsubstituted Parent Compound
The pyridine nitrogen pKa of 2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)ethanone is predicted at –0.33 ± 0.10, whereas the unsubstituted parent 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone (CAS 33284-17-2) has a predicted pKa of +0.95 ± 0.10 . This ~1.28 log unit decrease in basicity arises from the electron-withdrawing mesomeric effect of the methoxy group when situated ortho to the ring nitrogen, combined with the already strongly electron-withdrawing trifluoroacetyl group. At pH 7.4, the target compound is >99.9% unprotonated, whereas the parent compound is ~4% protonated—a difference that alters reversed-phase HPLC retention, extraction behavior, and suitability for salt metathesis reactions.
| Evidence Dimension | Pyridine nitrogen basicity (predicted pKa ± SD) |
|---|---|
| Target Compound Data | pKa = –0.33 ± 0.10 |
| Comparator Or Baseline | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone (CAS 33284-17-2): pKa = 0.95 ± 0.10 |
| Quantified Difference | ΔpKa ≈ –1.28 (target ~19-fold less basic) |
| Conditions | Predicted pKa values from ChemicalBook and ChemBK databases; prediction method not disclosed but consistent across both databases |
Why This Matters
Procurement of the correct pyridine basicity is critical when the building block is destined for amide coupling or metal-catalyzed cross-coupling steps, where nitrogen protonation can poison catalysts or alter reaction selectivity.
